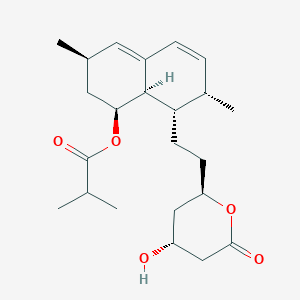
3-Sulfo-glycoursodeoxycholic Acid Disodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Sulfo-glycoursodeoxycholic Acid Disodium Salt is a bile acid derivative that has been modified to include a sulfonate group. This compound is known for its role in various biochemical and physiological processes, particularly in the metabolism of lipids and cholesterol. It is often used in scientific research as a reference substance for drug impurities and as a reagent in biochemical assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfo-glycoursodeoxycholic Acid Disodium Salt typically involves the sulfonation of glycoursodeoxycholic acid. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperature and pH conditions to ensure the selective sulfonation of the hydroxyl group at the 3-position of the steroid nucleus .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where glycoursodeoxycholic acid is treated with sulfonating agents. The reaction mixture is then neutralized with sodium hydroxide to form the disodium salt. The product is purified through crystallization or chromatography techniques to achieve the desired purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonate group.
Major Products:
Oxidation: Formation of 3-keto-glycoursodeoxycholic acid.
Reduction: Regeneration of glycoursodeoxycholic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-Sulfo-glycoursodeoxycholic Acid Disodium Salt is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in the synthesis of other bile acid derivatives and in analytical chemistry for the detection of specific functional groups.
Biology: Employed in studies of lipid metabolism and cholesterol homeostasis.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and cholesterol-related disorders.
Industry: Utilized in the formulation of pharmaceuticals and as a standard in quality control processes
Mecanismo De Acción
The mechanism of action of 3-Sulfo-glycoursodeoxycholic Acid Disodium Salt involves its interaction with bile acid receptors and transporters. It modulates the activity of enzymes involved in lipid metabolism, thereby influencing cholesterol levels and bile acid synthesis. The sulfonate group enhances its solubility and bioavailability, making it more effective in its biological roles .
Comparación Con Compuestos Similares
- Glycodeoxycholic Acid 3-Sulfate Disodium Salt
- Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt
- Taurochenodeoxycholic Acid 3-Sulfate Disodium Salt
- Lithocholic Acid 3-Sulfate Disodium Salt
Comparison: 3-Sulfo-glycoursodeoxycholic Acid Disodium Salt is unique due to its specific sulfonation at the 3-position, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has enhanced solubility and a different spectrum of biological activity, making it particularly useful in specific research and therapeutic applications .
Propiedades
Número CAS |
71781-63-0 |
|---|---|
Fórmula molecular |
C₂₆H₄₁NNa₂O₉S |
Peso molecular |
589.65 |
Sinónimos |
Cholane; Glycine derivative; N-[(3α,5β,7β)-7-Hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-glycine Disodium Salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-Chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide](/img/structure/B1145762.png)

